N-methyl-1H-indole-5-carboxamide
Description
N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is an indole derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Structurally, it features a carboxamide group (-CONHMe) at the 5-position of the indole ring and a methyl group on the amide nitrogen (Figure 1). Its synthesis involves amidation steps, as demonstrated in the conversion of intermediate 35 to 14 via LiOH-mediated hydrolysis and subsequent reaction with methylamine hydrochloride in acetonitrile .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-6,12H,1H3,(H,11,13) |
InChI Key |
AVRAMELQYPRFEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The carboxylic acid derivatives (e.g., 1-methyl-1H-indole-5-carboxylic acid) exhibit higher solubility in aqueous media but lower metabolic stability compared to carboxamides .
- Hydroxy-substituted indoles (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) are more reactive in electrophilic substitution reactions due to the electron-donating -OH group .
2.2. Substituted Indole Carboxamides
Key Differences :
- N-Methoxy-N-methyl derivatives (e.g., CAS 1056442-76-2) exhibit modified hydrogen-bonding capacity, impacting receptor interactions .
- Glycosylated carboxamides (e.g., compound 50 ) demonstrate improved bioavailability and tissue specificity due to sugar moieties .
2.3. Heterocyclic Analogues
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